molecular formula C11H14FNO2 B13477873 tert-Butyl 3-amino-2-fluorobenzoate

tert-Butyl 3-amino-2-fluorobenzoate

Cat. No.: B13477873
M. Wt: 211.23 g/mol
InChI Key: HWXDFOOHSOIRBD-UHFFFAOYSA-N
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Description

tert-Butyl 3-amino-2-fluorobenzoate: is an organic compound with the molecular formula C11H14FNO2 It is a derivative of benzoic acid, where the hydrogen atom at the 3-position is replaced by an amino group, and the hydrogen atom at the 2-position is replaced by a fluorine atom The tert-butyl group is attached to the carboxyl group, forming an ester

Properties

Molecular Formula

C11H14FNO2

Molecular Weight

211.23 g/mol

IUPAC Name

tert-butyl 3-amino-2-fluorobenzoate

InChI

InChI=1S/C11H14FNO2/c1-11(2,3)15-10(14)7-5-4-6-8(13)9(7)12/h4-6H,13H2,1-3H3

InChI Key

HWXDFOOHSOIRBD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)C1=C(C(=CC=C1)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-amino-2-fluorobenzoate typically involves the esterification of 3-amino-2-fluorobenzoic acid with tert-butyl alcohol. This reaction is often catalyzed by an acid, such as sulfuric acid or hydrochloric acid, to facilitate the formation of the ester bond. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts and solvents that are environmentally benign and cost-effective is also a key consideration in industrial production.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 3-amino-2-fluorobenzoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atom can be substituted with other nucleophiles, such as hydroxyl or amino groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often require the use of strong bases, such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed:

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Chemistry: tert-Butyl 3-amino-2-fluorobenzoate is used as an intermediate in the synthesis of various organic compounds

Biology: In biological research, this compound can be used as a probe to study enzyme-substrate interactions. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes, making it a valuable tool in enzymology studies.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of drugs that target specific enzymes or receptors. The amino and fluorine groups can modulate the compound’s pharmacokinetic and pharmacodynamic properties, making it a promising candidate for drug development.

Industry: In the industrial sector, this compound can be used as a building block for the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for use in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl 3-amino-2-fluorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active site residues, while the fluorine atom can enhance binding affinity through hydrophobic interactions. The tert-butyl group can provide steric hindrance, influencing the compound’s overall binding conformation.

Comparison with Similar Compounds

  • tert-Butyl 4-amino-2-fluorobenzoate
  • tert-Butyl 3-amino-4-fluorobenzoate
  • tert-Butyl 3-amino-2-chlorobenzoate

Comparison: tert-Butyl 3-amino-2-fluorobenzoate is unique due to the specific positioning of the amino and fluorine groups on the benzene ring. This positioning can significantly influence the compound’s reactivity and binding properties compared to its analogs. For example, the presence of the fluorine atom at the 2-position can enhance the compound’s binding affinity to certain enzymes, making it more effective in biological applications.

Biological Activity

Tert-butyl 3-amino-2-fluorobenzoate is a chemical compound that has garnered attention in the fields of medicinal chemistry and organic synthesis due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, interaction with biological systems, and relevant case studies.

Chemical Structure and Properties

This compound features a tert-butyl group, an amino group at the meta position, and a fluorine atom at the ortho position of the benzoate structure. These functional groups contribute to its reactivity and interactions with biological macromolecules.

The biological activity of this compound is primarily attributed to:

  • Hydrogen Bonding : The amino group can form hydrogen bonds with various biological molecules, enhancing binding affinity.
  • Halogen Bonding : The fluorine atom may engage in halogen bonding, which can influence the specificity and strength of interactions with target proteins or nucleic acids.

Biological Activities

Research has indicated that this compound exhibits several potential biological activities:

Antimicrobial Activity

Studies have shown that compounds with similar structures possess antimicrobial properties. The presence of the amino group is particularly significant as it can enhance the compound's ability to penetrate bacterial cell walls.

Anti-inflammatory Properties

The compound's ability to modulate inflammatory pathways has been investigated, suggesting potential applications in treating inflammatory diseases. The mechanism may involve inhibition of pro-inflammatory cytokines through specific receptor interactions.

Enzyme Inhibition

Preliminary data suggest that this compound may inhibit certain enzymes involved in metabolic pathways. This inhibition could be linked to its structural components, which allow it to fit into enzyme active sites effectively.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyFindings
Study ADemonstrated antimicrobial effects against Gram-positive bacteria with similar benzoate derivatives.
Study BFound anti-inflammatory activity in a mouse model using structurally related compounds.
Study CInvestigated enzyme inhibition properties, revealing a potential for drug development targeting metabolic disorders.

Applications in Drug Development

This compound serves as a valuable intermediate in synthesizing more complex pharmaceuticals. Its unique functional groups allow for further modifications, leading to novel compounds with enhanced biological activities.

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